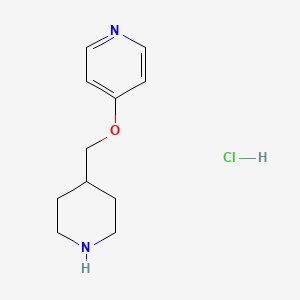

4-(Piperidin-4-ylmethoxy)pyridine hydrochloride

Description

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Scaffold Chemistry in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of biologically active compounds and FDA-approved drugs. google.com Its ability to participate in hydrogen bonding, its basicity, and its capacity to act as a bioisostere for a benzene (B151609) ring make it a versatile component in drug design. chemicalbook.com Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a common scaffold in many natural products and synthetic drugs. The flexibility of the piperidine ring allows it to adopt various conformations, which can be crucial for optimal binding to biological targets. mdpi.combiomedpharmajournal.org

The combination of these two scaffolds into a single molecule, as seen in the 4-(Piperidin-4-ylmethoxy)pyridine structure, creates a "hybrid" molecule with the potential for unique pharmacological properties. The ether linkage between the piperidine and pyridine moieties provides a degree of conformational flexibility, while the specific substitution pattern on both rings can be systematically modified to explore structure-activity relationships (SAR).

Rationale for Academic Investigation of the 4-(Piperidin-4-ylmethoxy)pyridine Compound Class

The primary impetus for the investigation of the (piperidin-4-ylmethoxy)pyridine class of compounds stems from their potential to interact with key biological targets implicated in various diseases. A significant body of research has focused on a closely related analogue, 3-(Piperidin-4-ylmethoxy)pyridine (B1265346), which has been identified as a potent inhibitor of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govnih.gov LSD1 is an enzyme that plays a critical role in gene expression by removing methyl groups from histones, and its overexpression is associated with the development and progression of various cancers. nih.govnih.gov Therefore, the development of LSD1 inhibitors is a promising therapeutic strategy for oncology.

The discovery that compounds containing the (piperidin-4-ylmethoxy)pyridine scaffold can potently and selectively inhibit LSD1 has spurred further research into this chemical class. nih.govnih.gov The rationale for academic investigation is thus driven by the need to:

Explore the Structure-Activity Relationship (SAR): By synthesizing and testing a variety of analogues with different substituents on the pyridine and piperidine rings, researchers can determine which structural features are essential for potent LSD1 inhibition. This knowledge guides the design of more effective and selective inhibitors.

Improve Pharmacokinetic Properties: While a compound may show high potency in vitro, it must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be effective as a drug. Research aims to optimize the (piperidin-4-ylmethoxy)pyridine scaffold to enhance its drug-like characteristics.

Investigate Therapeutic Potential in Various Cancers: Given the role of LSD1 in different types of cancer, researchers are exploring the efficacy of these compounds in various cancer cell lines and animal models to identify specific malignancies where they may be most effective. nih.govnih.gov

Overview of Key Research Areas for 4-(Piperidin-4-ylmethoxy)pyridine Hydrochloride and Related Analogues

While specific research on this compound is not extensively documented in peer-reviewed literature, the research on its close analogues provides a clear indication of the key areas of interest for this compound class.

The primary research area is oncology , with a focus on the development of LSD1 inhibitors . nih.govnih.gov Research in this area has demonstrated that 3-(piperidin-4-ylmethoxy)pyridine-containing compounds can inhibit LSD1 with high potency and selectivity. nih.govnih.gov These compounds have been shown to increase the methylation of histone H3 at lysine 4 (H3K4), a marker of active gene transcription, and to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. nih.govnih.gov

The table below summarizes the in vitro activity of some representative 3-(piperidin-4-ylmethoxy)pyridine analogues against LSD1 and their anti-proliferative effects on a cancer cell line.

| Compound Name | LSD1 Ki (nM) | MV4-11 Cell Proliferation EC50 (nM) |

| Compound A | 29 | 280 |

| Compound B | 45 | 560 |

| Compound C | 120 | 1100 |

Data compiled from studies on 3-(piperidin-4-ylmethoxy)pyridine analogues. nih.govnih.gov

Another potential area of research for this class of compounds is in neuropharmacology . The piperidine and pyridine moieties are present in many centrally active drugs, and similar compounds have been noted to have potential effects on neurotransmitter systems.

Furthermore, preliminary studies on related structures have suggested potential antimicrobial properties , although this area requires more in-depth investigation.

The table below lists the key research areas and the potential applications of the (piperidin-4-ylmethoxy)pyridine compound class.

| Research Area | Potential Application |

| Oncology | Development of anti-cancer agents targeting LSD1 |

| Neuropharmacology | Modulation of neurotransmitter systems |

| Infectious Diseases | Development of new antimicrobial agents |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11;/h3-4,7-8,10,12H,1-2,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSQDWGPPKWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-53-7 | |

| Record name | Pyridine, 4-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Piperidin 4 Ylmethoxy Pyridine Hydrochloride and Analogues

Retrosynthetic Analysis of the 4-(Piperidin-4-ylmethoxy)pyridine Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For the 4-(piperidin-4-ylmethoxy)pyridine core, the primary disconnection points are the ether C-O bond and the bonds attached to the nitrogen atom of the piperidine (B6355638) ring.

The most logical retrosynthetic disconnection is the ether bond (C-O), which breaks the molecule into two key synthons: a pyridin-4-ol equivalent and a piperidin-4-ylmethanol equivalent. This leads to two primary synthetic strategies:

Strategy A: Formation of the ether bond via nucleophilic substitution, where the oxygen of 4-hydroxypyridine attacks an electrophilic piperidine-4-ylmethanol derivative.

Strategy B: An alternative nucleophilic substitution where the oxygen of piperidin-4-ylmethanol attacks an electrophilic pyridine (B92270) derivative, such as 4-chloropyridine.

A further disconnection involves the piperidine nitrogen. Functionalization at this position is typically achieved in the final steps of the synthesis, starting from a piperidine core that is often protected during the initial stages. This protection strategy prevents unwanted side reactions at the nitrogen atom.

Classical and Modern Synthetic Approaches for Ether Formation

The formation of the ether linkage between the pyridine and piperidine moieties is a critical step in the synthesis. Both classical and modern organic chemistry methods are employed to achieve this transformation efficiently.

The Mitsunobu reaction is a versatile and widely used method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. wikipedia.orgmissouri.edu In the synthesis of 4-(piperidin-4-ylmethoxy)pyridine analogues, this reaction involves the condensation of a pyridinol with a protected piperidine alcohol. nih.gov A common substrate is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-protected 4-(hydroxymethyl)piperidine), which protects the piperidine nitrogen from participating in side reactions. nih.gov

The reaction is typically carried out using a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org Modified protocols may employ polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) to simplify purification by eliminating significant by-product formation. nih.gov The use of a Boc protecting group is advantageous as it can be readily removed under acidic conditions in the final step to yield the hydrochloride salt of the target compound. nih.gov

| Pyridinol Precursor | Alcohol Precursor | Reagents | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-6-chloropyridin-3-ol | Boc-protected 4-(hydroxymethyl)piperidine | PPh₃, DEAD | Good | nih.gov |

| Generic Pyridinol 2 | Generic Alcohol 3 | PS-PPh₃, DEAD | 54% | nih.gov |

| Various Phenols (pKa > 11) | Primary/Secondary Alcohols | PPh₃, DEAD/DIAD | Lower Yields | wikipedia.orgnih.gov |

A more classical approach to ether synthesis is the Williamson ether synthesis, which involves the O-alkylation of an alcohol or phenoxide with an alkyl halide. In this context, the reaction can be performed by coupling a halogenated pyridine precursor with piperidin-4-ylmethanol. Typically, a strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile.

For instance, 4-chloropyridine or 4-bromopyridine can serve as the electrophilic partner. The reaction with the sodium salt of Boc-protected 4-(hydroxymethyl)piperidine, generated by a base like sodium hydride (NaH), leads to the desired ether product via a nucleophilic aromatic substitution mechanism. nih.gov The reactivity of the halogenated pyridine is crucial, with electron-withdrawing groups on the pyridine ring often facilitating the substitution.

| Halogenated Pyridine | Alcohol | Base | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine Derivative | Boc-protected 4-(hydroxymethyl)piperidine | NaH | Nucleophilic Substitution | nih.gov |

| Generic Aryl Halide | Generic Alkoxide | - | Williamson Ether Synthesis | amazonaws.com |

Functionalization and Derivatization of the Pyridine and Piperidine Moieties

Once the core 4-(piperidin-4-ylmethoxy)pyridine structure is assembled, further modifications can be made to the pyridine and piperidine rings to explore structure-activity relationships.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govsigmaaldrich.com This reaction is extensively used to introduce aryl or heteroaryl substituents onto the pyridine ring of the core structure. nih.govacs.org The synthesis often starts with a halogenated (e.g., bromo- or chloro-) pyridine precursor, which, after the ether formation step, undergoes a Suzuki coupling with a variety of arylboronic acids. nih.gov

The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent system like a mixture of 1,4-dioxane and water. nih.govnih.gov This methodology allows for the installation of a diverse range of substituents at specific positions on the pyridine ring, which is crucial for modulating the compound's properties. nih.gov

| Halogenated Substrate | Boronic Acid/Ester | Catalyst | Base | Resulting Structure | Reference |

|---|---|---|---|---|---|

| 5-Bromo-6-chloro-3-(piperidin-4-ylmethoxy)pyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | Not specified | 5-Aryl substituted pyridine | nih.gov |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Novel pyridine derivatives | nih.gov |

| Heteroaryl Halides | Pyridylboronic Acids | Pd Catalyst | Standard Conditions | Substituted Bipyridines | acs.org |

The secondary amine of the piperidine ring is a key handle for introducing a wide variety of functional groups. Reductive amination is one of the most common and efficient methods for N-alkylation. researchgate.net This two-step, one-pot process involves the reaction of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine. doi.org

Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion in the presence of the carbonyl starting material. chim.itnih.gov This protocol allows for the introduction of a vast array of alkyl, benzyl, and other functional groups onto the piperidine nitrogen, significantly expanding the chemical diversity of the synthesized analogues. doi.orgchim.it

| Piperidine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Resulting Product | Reference |

|---|---|---|---|---|---|

| Protected DNJ | Adamantan-ending aldehyde | Not specified | Not specified | N-functionalized DNJ | chim.it |

| 2-(piperazin-1-yl)ethanamine derivative | N-methyl-4-piperidone | NaBH(OAc)₃ | Acetonitrile (B52724) | N-substituted piperazine | nih.gov |

| Glutaric dialdehyde | Anilines | PhSiH₃ (with Ru catalyst) | Neat | Piperidine derivatives | doi.org |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, a core component of 4-(Piperidin-4-ylmethoxy)pyridine, is an electron-deficient heterocycle. This electronic characteristic makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). quimicaorganica.orgslideshare.net The nitrogen atom's electronegativity deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more challenging. youtube.com

When EAS reactions do occur on pyridine, they typically require harsh conditions, such as high temperatures, and the substitution is directed primarily to the C-3 and C-5 positions. quimicaorganica.orgslideshare.netstudy.com Attack at the C-2, C-4, or C-6 positions leads to an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgstudy.com

Key Features of EAS on Pyridine:

Reactivity: Less reactive than benzene; requires vigorous reaction conditions. quimicaorganica.org

Directing Effects: Substitution occurs almost exclusively at the C-3 position. slideshare.netstudy.com

Challenges:

The nitrogen atom can coordinate with the electrophile, leading to deactivation. slideshare.net

Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst complexes with the nitrogen lone pair. quimicaorganica.orgyoutube.com

Nitration and sulfonation require extremely high temperatures and the presence of additional catalysts. slideshare.net

Due to these challenges, direct electrophilic substitution on a simple pyridine ring is not a common or efficient method for introducing a substituent at the 4-position, as required for the synthesis of 4-(Piperidin-4-ylmethoxy)pyridine. Instead, synthetic chemists typically employ strategies involving nucleophilic aromatic substitution on a pre-functionalized pyridine (e.g., a 4-halopyridine) or build the substituted pyridine ring from acyclic precursors.

Application of Protecting Group Chemistry (e.g., BOC, Trichloroacetimidate)

Protecting group chemistry is fundamental to the successful synthesis of 4-(Piperidin-4-ylmethoxy)pyridine hydrochloride and its analogues. Protecting groups are used to temporarily mask reactive functional groups, such as the secondary amine of the piperidine ring, preventing them from interfering with reactions at other sites in the molecule.

The most commonly employed protecting group for the piperidine nitrogen in this context is the tert-butyloxycarbonyl (BOC) group . wikipedia.orgmasterorganicchemistry.com The BOC group is introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. wikipedia.org This carbamate is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol. wikipedia.orgnih.gov This acid-lability is compatible with the final step of forming the hydrochloride salt.

A general synthetic route involves the coupling of a 4-hydroxypyridine derivative with N-Boc-4-(hydroxymethyl)piperidine. The ether linkage can be formed via reactions like the Mitsunobu reaction. nih.gov Following the successful coupling, the BOC group is removed to yield the desired secondary amine, which is then protonated to form the hydrochloride salt. nih.gov

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |

| BOC (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., HCl, TFA) wikipedia.orgnih.gov | Stable to a wide range of non-acidic conditions; widely used in peptide synthesis. masterorganicchemistry.com |

| Trichloroacetimidate | Benzyl trichloroacetimidate | Acidic conditions organic-chemistry.org | Used for O-alkylation to form ethers under non-basic conditions. organic-chemistry.org |

Another relevant strategy involves the use of trichloroacetimidates for the formation of the ether bond. For instance, an alcohol can be converted into a trichloroacetimidate, which then acts as an excellent alkylating agent for another alcohol under acidic catalysis. organic-chemistry.orgsyr.edu This method provides an alternative to base-mediated Williamson ether synthesis or Mitsunobu reactions, which might not be compatible with sensitive substrates.

Considerations for Stereoselective Synthesis of Chiral Analogues

While this compound is an achiral molecule, there is significant interest in the synthesis of chiral analogues, where stereocenters may be introduced on the piperidine ring. The stereoselective synthesis of such compounds requires precise control over the three-dimensional arrangement of atoms.

The primary strategies for achieving stereoselectivity in this context involve:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, a chiral piperidine building block, such as one derived from a natural amino acid like L-glutamic acid, could be used as the starting point for the synthesis. researchgate.net This ensures that the desired stereochemistry is carried through the synthetic sequence.

Asymmetric Catalysis: This method employs a chiral catalyst to induce stereoselectivity in a reaction that transforms a prochiral substrate into a chiral product. For instance, the asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral metal catalyst (e.g., based on rhodium or ruthenium) can yield a chiral piperidine with high enantiomeric excess. nih.govrsc.org Similarly, copper-catalyzed asymmetric alkylation of alkenyl pyridines can be used to generate chiral pyridine derivatives. nih.gov

A chemo-enzymatic approach offers another powerful route. This strategy combines chemical synthesis with biocatalysis. For example, an N-substituted tetrahydropyridine can be converted into a stereo-defined piperidine using a one-pot cascade involving an amine oxidase and an ene imine reductase. nih.gov Such methods provide access to highly stereo-enriched 3- and 3,4-substituted piperidines, which are valuable intermediates for complex drug synthesis. nih.gov

Convergent and Divergent Synthetic Strategies for Compound Library Generation

The synthesis of libraries of analogues based on the 4-(Piperidin-4-ylmethoxy)pyridine scaffold is crucial for structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies are employed for this purpose.

A divergent synthesis begins with a common intermediate that is subsequently treated with a variety of different reagents to produce a diverse set of final products. This approach is highly efficient for rapidly generating a large number of analogues. A practical example involves the synthesis of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) analogues, where a key intermediate, 5-bromo-6-chloropyridin-3-ol, is first coupled with BOC-protected 4-(hydroxymethyl)piperidine. nih.gov This common intermediate is then subjected to a series of different Suzuki coupling reactions at the bromine and chlorine positions to introduce a wide range of substituents (R⁵ and R⁶), leading to a library of diverse compounds. nih.gov

A convergent synthesis , in contrast, involves the independent synthesis of two or more key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. This strategy is often more flexible for creating complex molecules and allows for modifications to be made to each fragment independently before the final coupling step. For the synthesis of 4-(Piperidin-4-ylmethoxy)pyridine analogues, a convergent approach would involve the separate preparation of a library of substituted 4-halopyridines and a library of functionalized piperidine-4-methanol derivatives. The final step would then be the coupling of pairs of these fragments, for example, via a Williamson ether synthesis or a Buchwald-Hartwig amination, to generate the final library of target compounds.

| Synthetic Strategy | Description | Application Example |

| Divergent | A common intermediate is elaborated into a variety of final products. | A bromo-chloro-pyridine intermediate is diversified using sequential Suzuki couplings to create a library of analogues. nih.gov |

| Convergent | Key fragments are synthesized separately and then coupled at a late stage. | Separate synthesis of substituted pyridines and piperidines, followed by a final coupling reaction to form the ether linkage. |

These strategic approaches enable the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity and other properties.

Molecular Mechanism of Action and Receptor Interaction Studies

Exploration of Other Potential Biological Targets

Interaction with Protein Kinases

The 4-(Piperidin-4-ylmethoxy)pyridine scaffold is of interest in the development of protein kinase inhibitors. While direct inhibitory data for the parent compound is limited, research on related and more complex molecules demonstrates the utility of its structural elements in achieving potent and selective kinase inhibition.

PIM-1, CDK9, Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and c-ros Oncogene 1 Kinase (ROS1)

Derivatives incorporating pyridine (B92270) and piperidine (B6355638) rings are frequently investigated as inhibitors for a range of protein kinases crucial to cell signaling and proliferation.

PIM-1 Kinase: PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a target for cancer therapy. nih.govekb.eg Research has focused on developing small molecule inhibitors of PIM-1. For instance, studies on pyrido[4,3-d]pyrimidine derivatives have revealed compounds with significant inhibitory activity. One such inhibitor showed a half-maximal inhibitory concentration (IC50) of 123 nM against PIM-1 kinase. nih.govplos.orgresearchgate.net Structural analysis through X-ray crystallography indicated that these types of inhibitors bind within the ATP-binding pocket of the kinase. plos.org

Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 is another validated target in oncology. nih.gov Optimization of multi-targeted CDK inhibitors has led to the discovery of selective CDK9 inhibitors. A novel inhibitor based on a tetrahydrothiazolopyridine-based pyrimidine scaffold demonstrated a potent IC50 value of 5.5 nM for CDK9, while showing high selectivity against other CDKs like CDK1, CDK2, CDK4, and CDK6. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. nih.govmedchemexpress.com Its overexpression is linked to the progression of many cancers. medchemexpress.comnih.gov Consequently, numerous FAK inhibitors have been developed. For example, FAK-IN-2 is a potent and orally active FAK inhibitor with an IC50 of 35 nM. medchemexpress.com Another compound, Conteltinib, inhibits FAK with an IC50 of 1.6 nM. medchemexpress.com

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase whose genetic alterations are drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. rsc.orgmdpi.comresearchgate.net This has led to the development of several generations of ALK inhibitors. rsc.org These inhibitors target the ATP-binding site of the kinase, and molecular docking studies help in identifying key interactions, such as hydrogen bonds with residues like Met1199 and Glu1197, that are crucial for inhibitory activity. mdpi.com

c-ros Oncogene 1 Kinase (ROS1): Information linking the 4-(Piperidin-4-ylmethoxy)pyridine scaffold to ROS1 inhibition is not readily available in the current literature.

| Kinase Target | Example Inhibitor | Inhibitory Concentration (IC50) |

|---|---|---|

| PIM-1 | SKI-O-068 (a pyrido[4,3-d]pyrimidine-derivative) | 123 nM |

| CDK9 | Compound 8e (a tetrahydrothiazolopyridine-based pyrimidine) | 5.5 nM |

| FAK | Conteltinib | 1.6 nM |

| FAK | FAK-IN-2 | 35 nM |

Investigations of Receptor Binding Affinities

The structural features of 4-(Piperidin-4-ylmethoxy)pyridine are relevant for ligands targeting G protein-coupled receptors (GPCRs) and other cell surface receptors.

β2-Adrenoceptors, H1 Receptors, and Epidermal Growth Factor Receptor (EGFR)

β2-Adrenoceptors: Specific studies detailing the binding affinity of compounds containing the 4-(Piperidin-4-ylmethoxy)pyridine moiety for β2-adrenoceptors are not prominent in the available scientific literature.

H1 Receptors: The piperidine ring is a common feature in many second-generation H1 receptor antagonists used to treat allergic conditions. researchgate.net The binding affinity of these antagonists is typically determined through radioligand displacement assays. nih.gov The amine group within the piperidine structure is often a key interaction point, forming an anchor with an aspartic acid residue in the receptor's binding site. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. rjlbpcs.comnih.govnih.gov Small molecule inhibitors targeting the EGFR kinase domain often feature heterocyclic systems like pyridine. rjlbpcs.comresearchgate.net The binding affinity of these compounds can be potent, with IC50 values in the nanomolar range. Molecular docking studies show these inhibitors occupy the ATP-binding pocket, forming hydrophobic interactions with key residues such as Leu844, Val726, and Ala722. rjlbpcs.com

| Receptor Target | Example Compound Class | Key Findings |

|---|---|---|

| H1 Receptor | Piperidine-containing antagonists | Amine moiety interacts with key aspartic acid residue. |

| EGFR | Pyridine-containing inhibitors | Inhibition of EGFR phosphorylation with IC50 values in the nanomolar range. |

Other Enzyme Inhibition Studies

The versatility of the 4-(Piperidin-4-ylmethoxy)pyridine scaffold extends to its use in developing inhibitors for various other enzyme classes.

Histone Acetyltransferases p300/CBP, 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), Acetylcholinesterase (AChE), and Glycogen Synthase Kinase 3 Beta (GSK3β)

Histone Acetyltransferases p300/CBP: The paralogous histone acetyltransferases (HATs) p300 and CBP are crucial transcriptional co-activators implicated in cancer. nih.govresearchgate.net The development of selective inhibitors for the p300/CBP catalytic domain is an active area of research. nih.govresearchgate.net A-485, a potent and selective p300/CBP inhibitor, inhibits the HAT activity of p300 and CBP with IC50 values of 9.8 nM and 2.6 nM, respectively, in biochemical assays. nih.gov

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): MenA is an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in bacteria like Mycobacterium tuberculosis, making it a validated target for new antibiotics. nih.govnih.gov Structure-activity relationship (SAR) studies of piperidine derivatives have identified potent MenA inhibitors. nih.govnih.govsemanticscholar.org These inhibitors typically feature an aromatic portion linked via an ether to a terminal basic amine, which is consistent with the general structure of the compound of interest. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While many AChE inhibitors are known, specific data for 4-(Piperidin-4-ylmethoxy)pyridine hydrochloride is not available. However, related piperidine-based compounds have been synthesized and evaluated as selective substrates or inhibitors for AChE. nih.gov

Glycogen Synthase Kinase 3 Beta (GSK3β): GSK3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov There is significant interest in discovering novel GSK3β inhibitors for therapeutic use. nih.gov While direct inhibition by this compound has not been reported, the pyridine scaffold is present in various known kinase inhibitors.

| Enzyme Target | Example Inhibitor | Inhibitory Concentration (IC50) |

|---|---|---|

| p300 | A-485 | 9.8 nM |

| CBP | A-485 | 2.6 nM |

| MenA | Novel Piperidine Derivatives | IC50 values in the micromolar range (e.g., 13-22 µM) have been reported. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Elucidation of Essential Pharmacophoric Features for LSD1 Inhibition

The inhibitory activity of compounds centered around the 4-(piperidin-4-ylmethoxy)pyridine scaffold is intricately linked to the nature and arrangement of its constituent chemical moieties.

The pyridine (B92270) core serves as a crucial scaffold for the spatial orientation of key interacting groups. nih.gov Its central placement within the LSD1 active site allows for favorable hydrophobic and electrostatic interactions with surrounding amino acid residues, including Tyr761, Ala809, Thr810, and Ala539, as well as the flavin adenine dinucleotide (FAD) cofactor. nih.gov The substitution pattern on the pyridine ring is a critical determinant of inhibitory potency. For instance, the development of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds demonstrated that this core structure is a viable scaffold for optimizing LSD1 inhibition. nih.gov

The basic piperidin-4-ylmethoxy side chain is an essential feature for potent LSD1 inhibition. nih.gov The protonated piperidine (B6355638) ring engages in strong interactions with the negatively charged pocket of the enzyme, specifically with the residue Asp555. nih.govnih.gov The indispensable nature of this basic side chain is highlighted by the complete loss of activity observed in analogs where this group is replaced with a hydroxyl or a benzyloxy group. nih.gov This interaction anchors the inhibitor within the active site, contributing significantly to its binding affinity.

The potency and selectivity of these LSD1 inhibitors are profoundly influenced by the nature of the substituents at the R5 and R6 positions of the pyridine core. nih.gov

The R6 substituent is situated in a largely hydrophobic pocket lined by residues such as Phe538, Val333, Tyr761, Met332, Leu659, Lys661, and Trp695. nih.gov Structure-activity relationship studies have shown that a 4-methylphenyl (p-tolyl) group at this position is favorable for activity. nih.govnih.gov While a 4-trifluoromethyl group also confers considerable potency, a 4-methyl group leads to a further increase in activity. nih.gov The position of this methyl group is critical, as moving it to the 3-position results in a drastic reduction in inhibitory potency. nih.gov Larger alkyl groups at the 4-position, such as ethyl and isopropyl, are less favorable, indicating a defined size constraint within this hydrophobic pocket. nih.gov

The R5 substituent plays a crucial role in enhancing inhibitory activity, with a 4-cyanophenyl group being identified as a particularly important feature. nih.gov This group binds deep within the substrate-binding cavity and forms a hydrogen bond with the key catalytic residue Lys661. nih.gov The significance of this interaction is underscored by the complete loss of activity when the 4-cyano group is replaced by a 4-ethynyl group, suggesting that the electrostatic properties of this substituent are vital. nih.gov

The following table summarizes the structure-activity relationships of selected compounds:

| Compound | R5 | R6 | Kᵢ (nM) |

| 16 | H | 4-Trifluoromethylphenyl | 58 |

| 17 | H | 4-Methylphenyl (p-tolyl) | 29 |

| 18 | H | 3-Methylphenyl | 800 |

| 19 | H | 4-Ethylphenyl | 200 |

| 20 | H | 4-Isopropylphenyl | 88 |

| 28 | 4-Ethynylphenyl | 4-Methylphenyl (p-tolyl) | >50,000 |

Rational Design Principles for Modulating Activity and Selectivity Based on SAR Data

The accumulated SAR and structural data provide a clear framework for the rational design of novel LSD1 inhibitors based on the 4-(piperidin-4-ylmethoxy)pyridine scaffold. The key principles for modulating activity and selectivity are as follows:

Preservation of the Basic Piperidin-4-ylmethoxy Moiety: The interaction between the protonated piperidine and Asp555 is fundamental for high-affinity binding. Therefore, this group should be considered an essential anchor.

Optimization of the R6 Substituent: The hydrophobic pocket accommodating the R6 group has specific size and electronic requirements. Small, hydrophobic substituents at the 4-position of a phenyl ring at R6 are favored. This knowledge can be used to fine-tune the interactions within this pocket to enhance potency.

Strategic Placement of a Hydrogen Bond Acceptor at R5: The interaction with Lys661 is critical for potent inhibition. The placement of a group capable of accepting a hydrogen bond, such as the nitrile in the 4-cyanophenyl substituent, is a key design element. The rigidity and orientation of this group are crucial for effective interaction.

Leveraging the Pyridine Core for Optimal Positioning: The central pyridine ring effectively orients the key interacting moieties (the piperidin-4-ylmethoxy side chain and the R5 and R6 substituents) into their respective binding pockets. Modifications to the pyridine core itself could be explored to further optimize these interactions.

By adhering to these principles, it is possible to rationally design and synthesize new analogs with improved potency and selectivity for LSD1, potentially leading to the development of more effective therapeutic agents. The elucidation of the binding mode through X-ray crystallography has been instrumental in understanding these interactions and provides a solid foundation for future drug design efforts. nih.govmdpi.com

Preclinical in Vitro Biological Activities

Modulation of Epigenetic Markers: Increase in Cellular H3K4 Methylation Levels

Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold, closely related to 4-(piperidin-4-ylmethoxy)pyridine hydrochloride, have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). researchgate.netnih.gov LSD1 is a key enzyme responsible for maintaining the balance of methylation at histone H3 lysine (B10760008) 4 (H3K4), a critical epigenetic mark associated with active gene transcription. researchgate.netnih.gov By inhibiting LSD1, these compounds effectively block the demethylation of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2). researchgate.net

In vitro studies have demonstrated that treatment of cancer cells with these potent LSD1 inhibitors leads to a measurable increase in the cellular levels of H3K4 methylation. researchgate.netnih.gov This modulation of epigenetic markers is a primary mechanism behind the observed anti-proliferative effects of this class of compounds. The inhibition of LSD1 and subsequent increase in H3K4 methylation can alter the expression of genes involved in cell cycle regulation and tumor progression. researchgate.net

Cellular Proliferation Inhibition in Human Cancer Cell Lines

The inhibitory action of 4-(piperidin-4-ylmethoxy)pyridine analogs on LSD1 translates to potent anti-proliferative activity against a range of human cancer cell lines. This has been observed in both hematological malignancies and solid tumors. researchgate.netnih.gov

Research has shown that potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine structure can strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM. researchgate.netnih.gov While specific data for this compound across a wide panel of cell lines is not extensively detailed in the reviewed literature, the activity of closely related compounds has been documented.

For instance, in breast adenocarcinoma, the MCF-7 cell line, which is estrogen receptor-positive, has been shown to be sensitive to this class of LSD1 inhibitors. researchgate.net The antiproliferative activity in various cancer cell lines is summarized in the table below. It is important to note that the data presented is for potent LSD1 inhibitors containing the core 3-(piperidin-4-ylmethoxy)pyridine structure, which are close analogs of the subject compound.

| Cell Line | Cancer Type | Reported Activity (EC50) of Analogs |

|---|---|---|

| MV4-11 | Leukemia | Potent Inhibition |

| Molm-13 | Leukemia | Potent Inhibition |

| MCF-7 | Breast Adenocarcinoma | Potent Inhibition |

| MDA-MB-231 | Breast Adenocarcinoma | Potent Inhibition |

Data is for potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold.

While direct experimental data for the cytotoxicity of this compound on lung cancer A-549, colon cancer HCT-116, and liver cancer HepG2 cell lines were not identified in the reviewed sources, the broad anti-proliferative activity of this class of LSD1 inhibitors against various solid tumors suggests potential efficacy against these cell lines as well.

Assessment of Compound Selectivity against Normal Cell Lines

A critical aspect of preclinical drug development is the assessment of a compound's selectivity for cancer cells over normal, healthy cells. Encouragingly, potent LSD1 inhibitors featuring the 3-(piperidin-4-ylmethoxy)pyridine backbone have demonstrated a favorable selectivity profile. researchgate.netnih.gov

In vitro studies have shown that while these compounds strongly inhibit the proliferation of various leukemia and solid tumor cells, they have negligible effects on normal cell lines at comparable concentrations. researchgate.netnih.gov For example, the normal fibroblast cell line WI-38 was largely unaffected by treatment with these LSD1 inhibitors. researchgate.net This selectivity suggests a therapeutic window where the compound could exert its anti-cancer effects with potentially reduced toxicity to normal tissues.

Investigation of Cellular Pathway Modulation Relevant to Disease Pathogenesis

The anticancer effects of this compound and its analogs are rooted in the modulation of key cellular pathways. As potent LSD1 inhibitors, their primary impact is on gene expression through epigenetic regulation. However, the downstream consequences of LSD1 inhibition include the induction of apoptosis and autophagy.

While no direct studies linking this compound to the Heat Shock Factor (HSF1) stress pathway were found, the inhibition of LSD1 is known to have broader effects on cellular stress responses.

The induction of apoptosis is a key mechanism by which LSD1 inhibitors exert their cytotoxic effects in cancer cells. nih.govmdpi.comnih.gov Inhibition of LSD1 has been shown to lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting programmed cell death. nih.gov Furthermore, LSD1 inhibition can potentiate the apoptotic effects of other chemotherapeutic agents like cisplatin. mdpi.com

In addition to apoptosis, LSD1 inhibition has been linked to the induction of autophagy. researchgate.netnih.gov Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can have a dual role in cancer, either promoting survival or contributing to cell death. Studies have shown that inhibiting LSD1 can enhance autophagy. researchgate.net Mechanistically, LSD1 can destabilize the autophagy-related protein p62, and its inhibition leads to increased p62 levels and subsequent activation of autophagy. nih.gov The interplay between apoptosis and autophagy upon LSD1 inhibition is a complex area of ongoing research.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with Hybrid Functionals like B3LYP)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their properties. researchgate.netrsc.org The B3LYP hybrid functional is commonly employed in these studies as it provides a good balance between accuracy and computational cost. researchgate.net

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or conformation, must be identified. Conformational analysis involves exploring the potential energy surface of the molecule to find the lowest energy structure. For piperidine-containing compounds, this includes determining the preferred orientation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat conformations) and the rotational angle of the methoxy-pyridine linker.

Geometrical optimization is the computational process of finding this minimum energy structure. rsc.org Using a basis set like 6-31G(d,p) with the B3LYP functional, the bond lengths, bond angles, and dihedral angles of 4-(Piperidin-4-ylmethoxy)pyridine are systematically adjusted until the structure with the lowest possible energy is found. researchgate.net This optimized geometry serves as the foundation for all subsequent quantum chemical calculations.

Once the geometry is optimized, various electronic properties and reactivity descriptors can be calculated to understand the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

| Descriptor | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.2233 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.0132 |

| ΔE (LUMO-HOMO) | Energy gap; indicates chemical reactivity and stability. researchgate.net | 0.2101 |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For 4-(Piperidin-4-ylmethoxy)pyridine, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the ether linkage, indicating these are sites for potential hydrogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals. This analysis helps to quantify the stability arising from hyperconjugation and delocalization of electron density within the molecule.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics and Stability

While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly its interaction with biological targets like enzymes or receptors. For compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold, which are known inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), MD simulations can elucidate the stability of the ligand-protein complex. nih.govnih.gov

The process typically starts with a docked pose of the ligand in the active site of the target protein, obtained from molecular docking studies. nih.gov The entire system (protein, ligand, solvent, and ions) is then simulated for a period of nanoseconds. By analyzing the trajectory, researchers can assess the stability of key interactions, such as hydrogen bonds between the protonated piperidine nitrogen and acidic residues like Asp555 in the LSD1 active site. nih.gov These simulations provide insights into how the ligand binds and how long it remains bound, offering a more dynamic picture than docking alone.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. zuj.edu.joresearchgate.net For a series of active compounds, a pharmacophore model might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Based on the structure of 4-(Piperidin-4-ylmethoxy)pyridine and its analogs, a potential pharmacophore model could include:

A hydrogen bond donor from the protonated piperidine nitrogen. nih.gov

An aromatic feature from the pyridine ring.

A hydrogen bond acceptor from the pyridine nitrogen or the ether oxygen.

Once developed, this model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active at the same biological target. zuj.edu.jo

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of piperidine or pyridine derivatives, a QSAR model can be built to predict their inhibitory potency against a target. researchgate.net

The process involves calculating a variety of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various physicochemical properties of the molecules.

| Descriptor Type | Examples |

| Electronic | Dipole moment, Partial charges |

| Steric | Molecular volume, Surface area |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP |

Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that correlates a selection of these descriptors with the observed biological activity (e.g., Ki or EC50 values). researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to synthesize and test. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Lead Optimization

For a potential drug candidate to be successful, it must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties early in the drug discovery process, saving time and resources. nih.gov Software like SwissADME can be used to assess the bioavailability and potential toxicity risks of compounds like 4-(Piperidin-4-ylmethoxy)pyridine hydrochloride and its analogs.

Key ADME parameters that can be predicted computationally include:

Solubility: The hydrochloride salt form is intended to improve aqueous solubility.

Lipophilicity (LogP): This affects absorption and distribution.

Blood-Brain Barrier (BBB) Permeation: Important for CNS-acting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Drug-likeness: Evaluates whether the molecule adheres to common structural rules seen in oral drugs (e.g., Lipinski's Rule of Five).

| Property | Predicted Characteristic | Importance |

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier Permeant | Yes/No | Determines if the compound can reach CNS targets. |

| CYP2D6 Inhibitor | No | Low risk of metabolic drug-drug interactions via this major enzyme. |

| Lipinski's Rule of Five | 0 violations | Suggests good "drug-like" properties for oral administration. |

These predictions help chemists to modify the structure of a lead compound to improve its ADME profile while maintaining its desired biological activity, a process known as lead optimization.

Analytical Research Methodologies for 4 Piperidin 4 Ylmethoxy Pyridine Hydrochloride and Derivatives

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of complex mixtures into individual components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most utilized techniques for assessing the purity and isolating 4-(Piperidin-4-ylmethoxy)pyridine hydrochloride.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating and quantifying compounds in a sample. mdpi.com These methods are particularly well-suited for non-volatile and thermally sensitive molecules like this compound. The separation is typically achieved using a reversed-phase column, such as a C18, where a polar mobile phase is employed. unodc.org

For pyridine (B92270) and piperidine (B6355638) derivatives, HPLC methods often use a mobile phase consisting of acetonitrile (B52724) and water, with additives like trifluoroacetic acid (TFA) or phosphate (B84403) buffers to improve peak shape and resolution. helixchrom.comresearchgate.net UPLC, a refinement of HPLC utilizing smaller particle-sized columns, offers significant advantages, including faster analysis times, improved resolution, and higher sensitivity, making it ideal for high-throughput screening and impurity profiling. japsonline.com The selection of the detector is crucial; a Diode Array Detector (DAD) or a standard UV detector is commonly used, set at a wavelength corresponding to the absorption maximum of the pyridine chromophore. sielc.com

Table 7.1.1: Typical Chromatographic Conditions for Analysis of Pyridine and Piperidine Derivatives

| Technique | Column Type | Mobile/Gas Phase | Detector | Application |

| HPLC/UPLC | Reversed-Phase C18, C8; Mixed-Mode | Acetonitrile/Water with acidic modifiers (e.g., TFA, Formic Acid) | UV/Vis, DAD, MS | Purity assessment, impurity profiling, quantitative analysis helixchrom.comjapsonline.com |

| GC | Capillary columns (e.g., nonpolar phases) | Inert carrier gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS), Flame Ionization (FID) | Analysis of volatile derivatives or impurities cdc.govtandfonline.com |

Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. tandfonline.com While this compound itself is a salt and not directly suitable for GC, the analysis of related volatile precursors, impurities, or degradation products is feasible. cdc.gov Pyridine and its derivatives are frequently analyzed by GC, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). tandfonline.comnih.gov The use of high-resolution capillary columns is standard, providing excellent separation efficiency. cdc.gov For certain applications, derivatization may be employed to increase the volatility and thermal stability of analytes, enabling their analysis by GC.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. They provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for determining the chemical structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecular architecture of this compound. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the piperidine ring, and the methylene (B1212753) bridge of the methoxy (B1213986) group. chemicalbook.com The formation of the hydrochloride salt causes a downfield shift for protons, particularly those near the nitrogen atoms, due to the deshielding effect of the positive charge. pw.edu.pl

Table 7.2.1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Pyridine H (α to N) | 8.0 - 8.5 | Aromatic region, downfield due to electronegative N. |

| ¹H | Pyridine H (β to N) | 6.8 - 7.2 | Aromatic region, upfield relative to α-protons. |

| ¹H | Methylene (-O-CH₂-) | 3.8 - 4.2 | Attached to the electronegative oxygen atom. |

| ¹H | Piperidine H (α to N) | 3.0 - 3.5 | Deshielded by the adjacent nitrogen atom. |

| ¹H | Piperidine H (other) | 1.2 - 2.2 | Aliphatic region, complex multiplets. |

| ¹³C | Pyridine C (α to N) | 148 - 152 | Aromatic region, deshielded. |

| ¹³C | Pyridine C (γ to N, attached to O) | 160 - 165 | Most downfield pyridine carbon due to ether linkage. |

| ¹³C | Pyridine C (β to N) | 110 - 115 | Aromatic region, shielded relative to α and γ carbons. |

| ¹³C | Methylene (-O-CH₂-) | 70 - 75 | Aliphatic carbon attached to oxygen. |

| ¹³C | Piperidine C (α to N) | 45 - 50 | Aliphatic region. |

| ¹³C | Piperidine C (other) | 25 - 40 | Aliphatic region. |

Note: Expected shifts are approximate and can be influenced by solvent and concentration. pw.edu.plresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure. nist.gov For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and clearly observe the molecular ion. researchgate.net

In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺, where M is the free base. researchgate.net This allows for the precise determination of the molecular weight. Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of HPLC with the detection power of MS, making it an invaluable tool for identifying and quantifying the target compound and any related impurities in a mixture. nih.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint and helps to confirm the identity of the compound.

Table 7.2.2: Expected Mass Spectrometry Data for 4-(Piperidin-4-ylmethoxy)pyridine

| Ion | m/z (calculated for C₁₁H₁₆N₂O) | Description |

| [M+H]⁺ | 193.13 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | 215.11 | Sodium adduct of the free base. |

| Fragment | ~96.08 | Corresponds to the piperidinemethyl cation [C₆H₁₂N]⁺. |

| Fragment | ~95.04 | Corresponds to the pyridinoxy cation [C₅H₄NO]⁺. |

Note: Fragmentation patterns are predictive and depend on the MS/MS conditions.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule. mdpi.com The FTIR spectrum provides a "fingerprint" of a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. nih.gov

For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its key structural features. These include the stretching vibrations of the N-H bond in the protonated piperidine ring, C-H bonds (both aromatic and aliphatic), C=C and C=N bonds within the pyridine ring, and the C-O-C ether linkage. chemicalbook.com The presence and position of these bands can confirm the integrity of the main functional groups within the molecule.

Table 7.2.3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2700 | N-H Stretch | Ammonium salt in piperidine ring |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine, Methylene) |

| 1610 - 1580 | C=C, C=N Stretch | Pyridine ring |

| 1250 - 1050 | C-O-C Stretch | Aryl-alkyl ether |

Note: Wavenumber ranges are approximate. chemicalbook.comspectrabase.com

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for compounds containing chromophores, such as the pyridine ring in 4-(Piperidin-4-ylmethoxy)pyridine. The pyridine moiety exhibits characteristic π-π* and n-π* electronic transitions, leading to distinct absorption maxima (λmax). researchgate.net The primary absorption band for pyridine derivatives is typically observed in the range of 250-270 nm. sielc.comresearchgate.net This property is widely exploited for quantitative analysis, often as a detection method following HPLC separation. The absorption spectrum can be influenced by the solvent and pH, a factor that must be controlled for reproducible measurements. sielc.comrsc.org

Spectrofluorometry is a related technique that measures the fluorescence emitted by a compound after it absorbs light. While not all compounds are fluorescent, some pyridine derivatives do exhibit fluorescence. researchgate.net If this compound or its derivatives are fluorescent, this technique can offer enhanced sensitivity and selectivity for quantitative analysis compared to UV-Vis absorption spectroscopy.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. analyticaltoxicology.com As a hydrochloride salt, 4-(Piperidin-4-ylmethoxy)pyridine is positively charged in solution and is therefore an excellent candidate for CE analysis. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it a valuable complementary technique to HPLC. analyticaltoxicology.comresearchgate.net

In a typical CE setup, analytes migrate through a narrow capillary filled with an electrolyte buffer. Detection is often performed using UV-Vis absorbance. For compounds with weak UV absorbance, indirect UV detection can be employed, where a chromophoric ion is added to the buffer, and the analyte is detected as a decrease in the background signal. researchgate.net Different modes of CE, such as Micellar Electrokinetic Capillary Chromatography (MEKC), can also be used to separate neutral species or to enhance the separation of complex mixtures. analyticaltoxicology.com

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive molecules. The chemical structure of this compound contains moieties, specifically the piperidine and pyridine rings, that are amenable to electrochemical analysis. The nitrogen-containing heterocyclic systems can undergo oxidation or reduction processes at an electrode surface under specific potential conditions.

Techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) are commonly employed for the analysis of compounds with similar functional groups. mdpi.com For instance, the tertiary amine within the piperidine ring and the nitrogen in the pyridine ring can be electroactive. mdpi.com The analysis involves applying a potential scan to a solution of the compound and measuring the resulting current. The potential at which a current peak appears is characteristic of the molecule, allowing for its identification, while the magnitude of the current is proportional to its concentration, enabling quantification.

In a typical application, the compound would be dissolved in a suitable supporting electrolyte buffer solution, and the analysis would be performed using a three-electrode system (working, reference, and counter electrodes). For related nitrogen-containing heterocyclic compounds, carbon-based electrodes are often utilized. mdpi.com The choice of pH can be critical, as protonation of the nitrogen atoms will significantly influence the electrochemical behavior.

Research on related pyridine derivatives, such as 4-aminopyridine, has utilized cyclic voltammetry to study electroreduction processes, demonstrating the electroactivity of the pyridine ring system. researchgate.net The electrochemical profiling of a molecule like this compound would likely show oxidation peaks corresponding to its amine moieties. mdpi.com

Table 1: Illustrative Electrochemical Parameters for Amine-Containing Heterocycles

| Analytical Technique | Working Electrode | Typical Potential Range (vs. Ag/AgCl) | Analyte Group | Observed Event | Peak Potential (Eₚ) |

|---|---|---|---|---|---|

| Square-Wave Voltammetry | Glassy Carbon | 0.0 V to +1.2 V | Tertiary Amine | Oxidation | ~+0.75 V |

Note: Data in this table is illustrative of typical values for the specified functional groups and not experimental data for this compound.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation. For a compound like this compound, SCXRD analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the spatial relationship between the piperidine ring, the methoxy linker, and the pyridine ring. nih.govnih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern based on its internal atomic lattice. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated. nih.gov

Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with high precision. nih.gov The final output is a detailed structural model that includes the coordinates of all atoms, information about the crystal system, space group, and unit cell dimensions. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

Table 2: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Illustrative Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₁H₁₇ClN₂O |

| Formula Weight | 228.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 (2) |

| b (Å) | 10.970 (3) |

| c (Å) | 14.797 (4) |

| α (°) | 90 |

| β (°) | 98.62 (1) |

| γ (°) | 90 |

| Volume (ų) | 950.1 (5) |

| Z (molecules/unit cell) | 4 |

| Data Collection & Refinement | |

| Radiation type | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections collected | 8542 |

| Unique reflections | 2180 |

| R-factor (R1) | 0.045 |

Note: The data presented in this table is representative of a typical SCXRD analysis for a similar organic hydrochloride salt and does not represent experimentally determined data for this compound. Data is modeled after published structures of similar complexity. mdpi.com

Development and Research on Derivatives and Analogues of 4 Piperidin 4 Ylmethoxy Pyridine Hydrochloride

Rational Design Principles for Novel Derivatives Based on Lead Compound Modification

The development of novel derivatives from a lead compound like 4-(piperidin-4-ylmethoxy)pyridine hydrochloride is guided by several key rational design principles aimed at optimizing its pharmacological profile. These principles often involve a deep understanding of the target's three-dimensional structure and the specific molecular interactions that govern binding affinity and selectivity.

A primary strategy is structure-based drug design (SBDD) , which relies on the known crystal structure of the biological target. For instance, in the development of inhibitors for enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1), the co-crystal structure of the enzyme with a ligand can reveal key interactions. Docking studies with virtual compounds based on the 4-(piperidin-4-ylmethoxy)pyridine scaffold help in predicting binding modes and affinities. This approach allows for the rational introduction of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues in the active site. For example, the protonated amine of the piperidin-4-ylmethoxy group has been shown to form crucial hydrogen bonds and electrostatic interactions with negatively charged residues like Asp555 in the LSD1 active site. nih.gov

Another important principle is the application of pharmacophore modeling . A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By analyzing the structure of known active compounds, a pharmacophore model can be generated and used to design new molecules that fit the model. This is particularly useful when a high-resolution structure of the target is unavailable.

Furthermore, the concept of bioisosterism is frequently employed. This involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, modifying the pyridine (B92270) ring to other heteroaromatic systems or altering the linker between the two rings can lead to derivatives with improved characteristics.

Finally, fragment-based drug discovery (FBDD) principles can be applied. This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. The 4-(piperidin-4-ylmethoxy)pyridine scaffold itself can be considered a combination of two key fragments, the pyridine and piperidine (B6355638) rings, which are known to interact with various biological targets.

Systematic Chemical Modification Strategies to Explore Chemical Space

To systematically explore the chemical space around the this compound scaffold, medicinal chemists employ a variety of modification strategies. These strategies are designed to probe the structure-activity relationships (SAR) and identify key structural features that contribute to the desired biological effect.

Modification of the Pyridine Ring: The pyridine ring offers multiple positions for substitution. Systematic modifications often involve introducing a range of substituents with varying electronic and steric properties (e.g., electron-donating groups like methoxy (B1213986), and electron-withdrawing groups like halogens or cyano groups) at different positions. This helps to understand the electronic requirements for optimal activity. For instance, in the development of certain kinase inhibitors, substitutions on the pyridine ring have been shown to significantly impact binding affinity and selectivity. nih.gov

Modification of the Piperidine Ring: The piperidine ring can also be systematically modified. The nitrogen atom of the piperidine is a common site for derivatization, allowing for the introduction of various alkyl, aryl, or acyl groups. These modifications can influence the compound's solubility, lipophilicity, and ability to interact with the target protein. Additionally, substituents can be introduced on the carbon atoms of the piperidine ring to explore the impact of stereochemistry and conformational restriction on activity.

Alteration of the Linker: The methoxy linker connecting the pyridine and piperidine rings is another key area for modification. The length and flexibility of the linker can be altered by introducing different atoms (e.g., replacing oxygen with nitrogen or sulfur) or by incorporating rigidifying elements. These changes can affect the relative orientation of the two rings, which is often critical for optimal binding to the target.

A powerful synthetic strategy for achieving these modifications is the use of combinatorial chemistry and parallel synthesis . These techniques allow for the rapid generation of large libraries of related compounds, enabling a more comprehensive exploration of the chemical space and a faster identification of potent and selective derivatives. For example, a general synthesis of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing LSD1 inhibitors involves a Mitsunobu reaction to introduce the piperidin-4-ylmethoxy substituent, followed by selective Suzuki coupling reactions to introduce diversity on the pyridine ring. nih.gov

The following interactive table showcases examples of systematic modifications and their reported effects on biological activity, illustrating the exploration of chemical space.

| Modification Site | Modification | Observed Effect on Biological Activity | Reference |

| Pyridine Ring | Introduction of a 4-cyanophenyl group | Increased inhibitory activity against LSD1 | nih.gov |

| Pyridine Ring | Introduction of a tolyl group | Favorable hydrophobic interactions in the LSD1 active site | nih.gov |

| Piperidine Nitrogen | N-alkylation | Can modulate solubility and target engagement | General medicinal chemistry principle |

| Linker | Variation of linker length | Can alter the spatial orientation of the pyridine and piperidine rings, impacting binding | General medicinal chemistry principle |

Expanding the Scope of Biological Applications of Pyridine and Piperidine Derivatives Beyond Initial Findings

While initial research on this compound and its close analogues may have focused on a specific biological target, the inherent versatility of the pyridine and piperidine scaffolds has led to the exploration of a much broader range of therapeutic applications. clinmedkaz.org Both pyridine and piperidine are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.

The pyridine moiety, an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element and a basic nitrogen atom that is often protonated at physiological pH, enabling ionic interactions. The combination of these two rings through a flexible linker allows for the creation of molecules that can adapt to a wide variety of binding pockets.

Derivatives of the 4-(piperidin-4-ylmethoxy)pyridine scaffold have shown promise in a diverse array of therapeutic areas:

Oncology: As discussed, derivatives have been developed as potent inhibitors of LSD1, a target in various cancers. nih.gov Beyond this, pyridine and piperidine derivatives are being investigated as inhibitors of other key cancer targets such as receptor tyrosine kinases (e.g., AXL) and cyclin-dependent kinases (CDKs).

Central Nervous System (CNS) Disorders: The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders. Derivatives have been explored as ligands for various receptors in the brain, including nicotinic acetylcholine receptors and serotonin receptors, with potential applications in neurodegenerative diseases and psychiatric disorders. nih.gov

Infectious Diseases: The pyridine and piperidine motifs are found in numerous antibacterial, antifungal, and antiviral agents. Researchers have explored derivatives of this scaffold for their potential to combat various pathogens.

Inflammatory Diseases: Compounds containing pyridine and piperidine rings have been shown to modulate inflammatory pathways. For instance, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.

The following table provides a summary of the diverse biological targets and potential therapeutic applications of pyridine and piperidine derivatives.

| Therapeutic Area | Biological Target(s) | Potential Application |

| Oncology | Lysine Specific Demethylase 1 (LSD1), AXL kinase, Cyclin-Dependent Kinases (CDKs) | Treatment of various cancers, including leukemia and solid tumors |

| CNS Disorders | Nicotinic Acetylcholine Receptors, Serotonin Receptors | Neurodegenerative diseases (e.g., Alzheimer's disease), psychiatric disorders |

| Infectious Diseases | Various bacterial, fungal, and viral enzymes and proteins | Antibacterial, antifungal, and antiviral therapies |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, other inflammatory mediators | Treatment of inflammation and pain |

Analysis of Patent Literature and Academic Implications in the Compound Class (e.g., pyrimidinyl pyridazinone derivatives, pyrrolopyrimidine antagonists, AXL inhibitors)